Introduction: The Strategic Importance of 5-Chloro-2-methylbenzoxazole in Modern Chemistry
Introduction: The Strategic Importance of 5-Chloro-2-methylbenzoxazole in Modern Chemistry
An In-depth Technical Guide to 5-Chloro-2-methylbenzoxazole
5-Chloro-2-methylbenzoxazole is a heterocyclic compound built upon a stable and reactive benzoxazole ring system.[1] This scaffold, consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry and materials science.[2][3] The specific substitution pattern of 5-Chloro-2-methylbenzoxazole, featuring a chlorine atom at the 5-position and a methyl group at the 2-position, imparts a unique reactivity profile that makes it a highly valuable intermediate.[1][2]
This guide offers a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Chloro-2-methylbenzoxazole, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile building block.
Caption: Chemical structure of 5-Chloro-2-methylbenzoxazole.
Core Physicochemical Properties
The fundamental properties of a compound are critical for designing experimental conditions, from reaction setup to purification and storage. The data for 5-Chloro-2-methylbenzoxazole is summarized below.
| Property | Value | Source(s) |
| CAS Number | 19219-99-9 | [1][4] |
| Molecular Formula | C₈H₆ClNO | [1][4] |
| Molecular Weight | 167.59 g/mol | [1][5] |
| Appearance | White to gray or brown crystalline solid | [1][6] |
| Melting Point | 55 - 64 °C | [1][4] |
| Boiling Point | 220 °C (at atmospheric pressure) | [1] |
| 64-65 °C (at 13.3 Pa) | [4] | |
| Purity | ≥ 98% (GC) | [1][7] |
| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)Cl | [4][7] |
| InChIKey | HJCIGAUHTJBHBQ-UHFFFAOYSA-N | [4][8] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Spectroscopic and Analytical Profile
A robust analytical characterization is essential for confirming the identity and purity of a chemical entity. The following sections detail the expected spectroscopic signatures for 5-Chloro-2-methylbenzoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. For this molecule, one would expect to see a sharp singlet corresponding to the three equivalent protons of the methyl group (CH ₃) in the upfield region. In the aromatic region, three distinct signals are anticipated for the protons on the benzene ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by their positions relative to the chlorine atom and the fused heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum should display eight unique signals, corresponding to each carbon atom in the molecule's asymmetric structure.[5] This includes the methyl carbon, the five carbons of the chlorophenyl ring, and the two carbons of the oxazole moiety.
Mass Spectrometry (MS)
Mass spectrometry is key for confirming molecular weight and elemental composition.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum will prominently feature the molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (~167.01).
-
Isotopic Pattern: A critical validation point is the presence of a characteristic chlorine isotope pattern. An [M+2]⁺ peak will be observed at approximately m/z 169.01, with an intensity that is roughly one-third of the main [M]⁺ peak, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. The spectrum of 5-Chloro-2-methylbenzoxazole is characterized by:[5]
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
C=N Stretching: A strong absorption in the 1600-1650 cm⁻¹ region, characteristic of the imine bond within the oxazole ring.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether linkage in the oxazole ring.
-
C-Cl Stretching: A peak typically found in the fingerprint region, below 800 cm⁻¹.
Chromatography
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 5-Chloro-2-methylbenzoxazole. A reverse-phase (RP) HPLC method can be employed using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]
Synthesis Methodology: A Validated Approach
The most common and efficient synthesis of 5-Chloro-2-methylbenzoxazole involves the condensation and subsequent cyclization of 2-amino-4-chlorophenol with an acetylating agent.[2] This method is reliable and scalable.
Caption: General workflow for the synthesis of 5-Chloro-2-methylbenzoxazole.
Experimental Protocol
This protocol is a representative procedure based on established chemical principles for benzoxazole synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (1.0 eq).[9][10]
-
Acylation: Add a suitable solvent (e.g., toluene) followed by the slow addition of acetic anhydride (1.1 eq). The initial reaction is an acylation of the amino group, which can be performed at room temperature or with gentle heating.
-
Cyclization: Introduce a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or a catalytic amount of p-toluenesulfonic acid (TSA).[2][6] The choice of agent dictates the reaction conditions; PPA often requires higher temperatures.
-
Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (2-3 times).[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a solvent system like ethyl acetate/hexanes or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 5-Chloro-2-methylbenzoxazole.[6]
Chemical Reactivity and Strategic Applications
The utility of 5-Chloro-2-methylbenzoxazole stems from the reactivity conferred by its distinct structural features.
-
Benzoxazole Core: This heterocyclic system is aromatic and generally stable, but it can participate in various chemical transformations. It serves as an excellent scaffold for building more complex molecules.[1]
-
Chlorine Substituent: The electron-withdrawing chlorine atom at the 5-position activates the benzene ring for nucleophilic aromatic substitution (SₙAr) reactions under certain conditions, allowing for the introduction of new functional groups.
-
Methyl Group: The methyl group at the 2-position can be a site for functionalization. For instance, it can undergo condensation reactions or be halogenated to form a chloromethyl derivative, which is itself a reactive intermediate for further synthesis.[11]
This reactivity profile makes 5-Chloro-2-methylbenzoxazole a crucial intermediate in several fields:[1]
-
Pharmaceutical Development: It is a key building block for synthesizing molecules with potential anti-inflammatory, antimicrobial, and antifungal activities.[1][2]
-
Agrochemicals: The benzoxazole motif is present in various fungicides and herbicides.[12]
-
Materials Science: It is used in the creation of advanced materials, including polymers and coatings with enhanced thermal stability.[1] It also shows promise in the development of fluorescent materials, dyes, and pigments for optical devices due to its light-absorbing and emitting properties.[1]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
GHS Hazard Classification: 5-Chloro-2-methylbenzoxazole is classified as hazardous. It is harmful if swallowed, causes skin irritation (and in some classifications, severe burns), and can cause serious eye damage.[5][6][11]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry place as recommended (2-8 °C).[1][6]
-
Conclusion
5-Chloro-2-methylbenzoxazole is a compound of significant strategic value. Its stable yet reactive nature, combined with a straightforward synthesis, makes it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is fundamental to leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.
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